molecular formula C8H19ClN2O2 B157319 tert-Butyl (3-aminopropyl)carbamate hydrochloride CAS No. 127346-48-9

tert-Butyl (3-aminopropyl)carbamate hydrochloride

Cat. No.: B157319
CAS No.: 127346-48-9
M. Wt: 210.7 g/mol
InChI Key: WUXOJNUZYOFBMI-UHFFFAOYSA-N
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Description

tert-Butyl (3-aminopropyl)carbamate hydrochloride: is a chemical compound with the molecular formula C8H18N2O2·HCl. It is commonly used as a biochemical reagent and has applications in various fields of scientific research. The compound is typically found as a white to light-yellow powder or crystals and is known for its stability and reactivity in different chemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-aminopropyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-aminopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-aminopropyl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (3-hydroxypropyl)carbamate
  • tert-Butyl N-(3-bromopropyl)carbamate

Comparison: tert-Butyl (3-aminopropyl)carbamate hydrochloride is unique due to its specific functional groups, which allow for versatile reactivity in both nucleophilic substitution and deprotection reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable reagent in synthetic chemistry .

Biological Activity

tert-Butyl (3-aminopropyl)carbamate hydrochloride, also known by its CAS number 75178-96-0, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H19ClN2O2C_8H_{19}ClN_2O_2 and a molecular weight of approximately 210.7 g/mol. The compound features a tert-butyl group, an amino group, and a carbamate moiety, which contribute to its reactivity and biological profile.

PropertyValue
Molecular FormulaC₈H₁₉ClN₂O₂
Molecular Weight210.7 g/mol
Density1.0 ± 0.1 g/cm³
Melting Point22 °C
Boiling Point271.7 ± 23 °C
Flash Point118.1 ± 22.6 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, especially in cancer therapy. The presence of the amino group allows it to act as a nucleophile, participating in reactions that can influence cellular processes.

Anticancer Activity

Research indicates that compounds containing the 3-aminopropyl group exhibit significant activity against certain cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death . The carbamate group enhances the compound's stability and solubility, potentially increasing its efficacy as an anticancer agent .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines at micromolar concentrations, with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanistic Insights : The compound was found to reduce levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid-beta peptides, suggesting neuroprotective properties that could be beneficial in neurodegenerative diseases .
  • Synthesis and Derivatives : The synthesis of this compound has been explored as a precursor for developing other biologically active compounds, highlighting its versatility in medicinal chemistry .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarity IndexUnique Features
tert-Butyl (1-aminopentan-3-yl)carbamate0.93Different alkyl chain length affecting solubility
tert-Butyl (4-aminobutyl)carbamate0.88Variation in amino group position
tert-Butyl (4-methylpiperidin-4-yl)carbamate0.91Incorporation of a piperidine ring

This table illustrates how slight variations in structure can lead to significant differences in biological activity and therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(3-aminopropyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXOJNUZYOFBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621153
Record name tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127346-48-9
Record name tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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